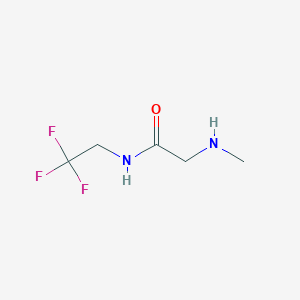
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide is a compound that contains a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of methylamine with 2,2,2-trifluoroethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium carbonate, at elevated temperatures. The industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to achieve the desired product yield .
Análisis De Reacciones Químicas
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Aplicaciones Científicas De Investigación
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to increased efficacy. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl methacrylate: Used in polymer chemistry for the preparation of copolymers with unique properties.
2,2,2-trifluoroethyl carbonate: Utilized as a non-flammable electrolyte solvent in lithium-ion batteries.
2,2,2-trifluoroethyl phosphate: Employed in the synthesis of mixed unsymmetrical phosphate esters.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H9F3N2O |
|---|---|
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C5H9F3N2O/c1-9-2-4(11)10-3-5(6,7)8/h9H,2-3H2,1H3,(H,10,11) |
Clave InChI |
FJJRKSLJBACRHQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




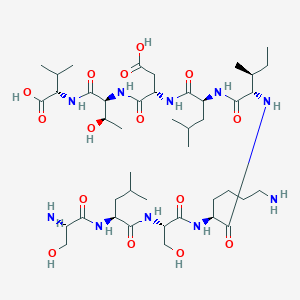
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
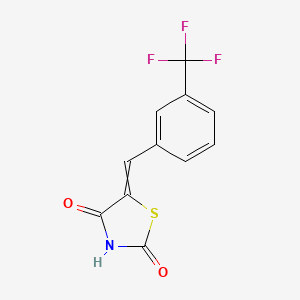
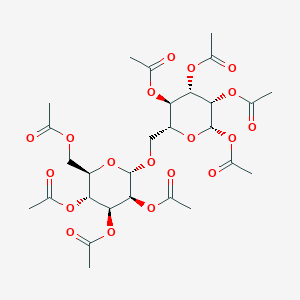
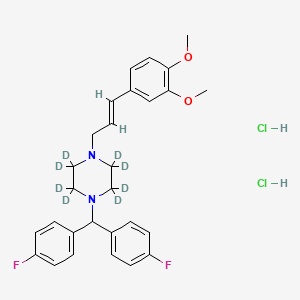
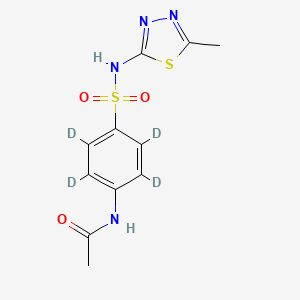
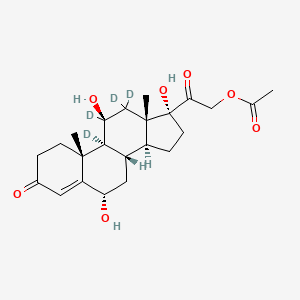
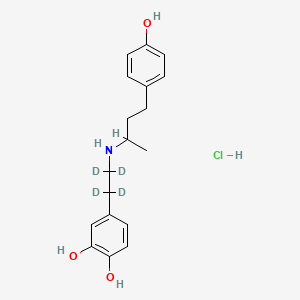
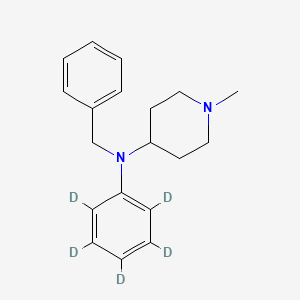

![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
